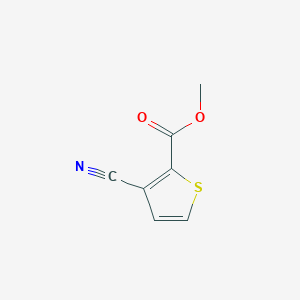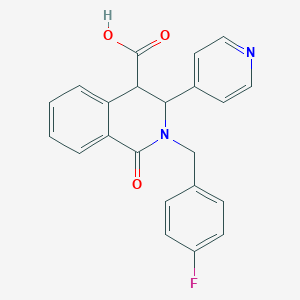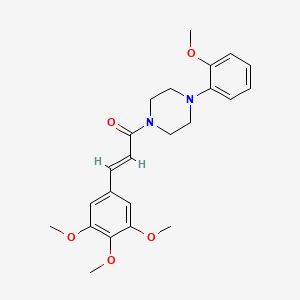
5-(4-Isothiocyanatophenyl)-1,3-oxazole
概要
説明
5-(4-Isothiocyanatophenyl)-1,3-oxazole is an organic compound that features both an isothiocyanate group and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isothiocyanatophenyl)-1,3-oxazole typically involves the reaction of 4-isothiocyanatobenzaldehyde with an appropriate oxazole derivative. One common method includes the use of a base-catalyzed cyclization reaction. The reaction conditions often involve moderate heating and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of environmentally benign solvents and catalysts is also considered to minimize waste and improve sustainability.
化学反応の分析
Types of Reactions
5-(4-Isothiocyanatophenyl)-1,3-oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thioureas or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas and other derivatives.
科学的研究の応用
5-(4-Isothiocyanatophenyl)-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the development of probes for studying protein interactions and enzyme activities.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactive isothiocyanate group.
作用機序
The mechanism of action of 5-(4-Isothiocyanatophenyl)-1,3-oxazole involves its ability to react with nucleophiles, such as amino acids in proteins. This reactivity allows it to form covalent bonds with target molecules, thereby modifying their function. The isothiocyanate group is particularly reactive towards thiol groups in cysteine residues, making it useful for labeling and studying proteins.
類似化合物との比較
Similar Compounds
4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl) benzoates: These compounds also contain an isothiocyanate group and are used in liquid crystal applications.
Phenyl isothiocyanate: A simpler compound with similar reactivity, used as a reagent in organic synthesis.
Uniqueness
5-(4-Isothiocyanatophenyl)-1,3-oxazole is unique due to the presence of both an isothiocyanate group and an oxazole ring, which provides a combination of reactivity and structural features not found in simpler isothiocyanates. This dual functionality makes it particularly versatile for various applications in research and industry.
特性
IUPAC Name |
5-(4-isothiocyanatophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS/c14-7-12-9-3-1-8(2-4-9)10-5-11-6-13-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYNECHAXAYCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380061 | |
| Record name | 5-(4-isothiocyanatophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321309-41-5 | |
| Record name | 5-(4-isothiocyanatophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(1H-imidazol-1-yl)vinyl]phenol](/img/structure/B1621478.png)



![1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1621484.png)
![1-(4-Methylphenyl)-1-[2-(6-methylpyridin-3-yl)ethyl]hydrazine](/img/structure/B1621485.png)




![Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1621494.png)


![2-Ethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1621500.png)
